3-Methylpyrazine-2,5-diamine
CAS No.:
Cat. No.: VC16000142
Molecular Formula: C5H8N4
Molecular Weight: 124.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H8N4 |
|---|---|
| Molecular Weight | 124.14 g/mol |
| IUPAC Name | 3-methylpyrazine-2,5-diamine |
| Standard InChI | InChI=1S/C5H8N4/c1-3-5(7)8-2-4(6)9-3/h2H,1H3,(H2,6,9)(H2,7,8) |
| Standard InChI Key | JUYVITYWXVJMEW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CN=C1N)N |
Introduction
Structural and Molecular Characteristics
Core Framework and Substituent Configuration
3-Methylpyrazine-2,5-diamine belongs to the pyrazine family, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The compound’s structure includes:
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Amino groups at positions 2 and 5
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Methyl group at position 3
This arrangement creates a planar aromatic system with enhanced electron density at the amino sites, enabling hydrogen bonding and coordination with metal ions . The methyl group introduces steric effects that may influence reactivity in substitution reactions.
Table 1: Computed Molecular Properties
Synthesis and Catalytic Pathways
Historical Context in Pyrazine Synthesis
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile remains underexplored, but its structural analogs exhibit:
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Moderate solubility in polar aprotic solvents (e.g., dimethylformamide)
Stability under ambient conditions is inferred from its solid-state structure, though oxidative degradation at the amino groups may occur under prolonged light exposure.
Spectroscopic Signatures
Hypothetical spectral data based on similar pyrazine derivatives:
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IR: N-H stretches (~3350 cm⁻¹), C-N vibrations (~1600 cm⁻¹)
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NMR (¹H): Methyl protons at δ 2.3 ppm, aromatic protons at δ 7.1–7.5 ppm
Future Research Directions
Synthetic Optimization
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Microwave-assisted synthesis: To reduce reaction times and improve yield
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Flow chemistry: For scalable, continuous production
Computational Modeling
Density functional theory (DFT) studies could predict:
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Reaction pathways for functionalization
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Electronic effects of substituents on aromaticity
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